(R)-Propranolol-O-beta-D-glucuronide
Description
Overview of Propranolol (B1214883) Biotransformation Pathways
Propranolol, administered as a racemic mixture of (R)- and (S)-enantiomers, undergoes extensive metabolism primarily in the liver. nih.govdrugbank.com The biotransformation of propranolol proceeds through three main pathways:
Aromatic Hydroxylation (Ring Oxidation): This pathway, predominantly catalyzed by the cytochrome P450 enzyme CYP2D6, results in the formation of 4-hydroxypropranolol (B128105). clinpgx.org This metabolite is pharmacologically active. wikipedia.org This pathway accounts for approximately 42% of a given dose. drugbank.com
N-dealkylation (Side-Chain Oxidation): This process involves enzymes like CYP1A2 and CYP2D6 and leads to the formation of N-desisopropylpropranolol, which is further metabolized to naphthoxylactic acid. clinpgx.orgnih.gov
Glucuronidation: This is a direct conjugation pathway where propranolol itself is metabolized into propranolol glucuronide. clinpgx.orgwikipedia.org This accounts for about 17% of a dose. clinpgx.orgdrugbank.com
These metabolic routes convert the lipophilic propranolol into more water-soluble compounds that can be readily eliminated from the body, primarily through urine. wikipedia.orgdrugbank.com
| Metabolic Pathway | Primary Enzymes Involved | Key Metabolite(s) | Approximate Percentage of Dose |
|---|---|---|---|
| Aromatic Hydroxylation | CYP2D6, CYP1A2 | 4-hydroxypropranolol | ~42% |
| Side-Chain Oxidation | CYP1A2, CYP2D6 | N-desisopropylpropranolol, Naphthoxylactic acid | ~20% |
| Glucuronidation | UGT1A9, UGT1A10, UGT2B4, UGT2B7, etc. | Propranolol glucuronide | ~17% |
Role of Phase II Metabolism in Xenobiotic Clearance
The metabolism of foreign compounds (xenobiotics), such as drugs, is typically a two-phase process. drughunter.commdpi.com Phase I reactions, like the hydroxylation and oxidation of propranolol, introduce or expose functional groups on the molecule. mdpi.com Phase II metabolism involves conjugation reactions, where an endogenous molecule is attached to the xenobiotic or its Phase I metabolite. drughunter.comslideshare.net
The primary function of Phase II metabolism is to increase the water solubility (hydrophilicity) of the compound, which facilitates its excretion from the body via urine or bile. mdpi.comfu-berlin.de This process is generally considered a detoxification step, as the resulting conjugates are typically less pharmacologically active and are eliminated more rapidly than the parent compound. nih.gov
Definition and Mechanism of Glucuronidation in Drug Metabolism
Glucuronidation is the most important and common Phase II metabolic pathway. jove.com It is a process where a glucuronic acid moiety is attached to a substrate. jove.commdpi.com This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are located primarily in the liver's endoplasmic reticulum. nih.govjove.com
The mechanism involves the following key steps:
The UGT enzyme binds to both the substrate (e.g., propranolol) and an activated coenzyme, UDP-glucuronic acid (UDPGA). jove.com
The enzyme facilitates the transfer of the glucuronic acid group from UDPGA to a nucleophilic functional group (such as a hydroxyl group) on the substrate. fu-berlin.dejove.commdpi.com
This results in the formation of a glucuronide conjugate (in this case, Propranolol-O-beta-D-glucuronide), which is significantly more polar and water-soluble than the original molecule. nih.gov
Significance of (R)-Propranolol-O-beta-D-glucuronide as a Major Metabolite
The formation of propranolol glucuronide is a major elimination pathway, with peak plasma concentrations of the glucuronide metabolite being six to eight times higher than those of the parent drug after oral administration. nih.gov The significance of the (R)-enantiomer of this metabolite stems from the stereoselective nature of propranolol's glucuronidation. nih.govnih.gov
Propranolol is administered as a 1:1 mixture of (S)- and (R)-propranolol. nih.gov The (S)-enantiomer is responsible for most of the beta-blocking activity. nih.gov Research has shown that the glucuronidation process exhibits a preference for one enantiomer over the other, a phenomenon dependent on the specific UGT enzyme involved. nih.gov
Enzyme-Specific Stereoselectivity: Several UGT isoforms are capable of glucuronidating propranolol. Studies using recombinant human UGTs have demonstrated that enzymes like UGT1A7, UGT1A9, and UGT2A1 preferentially metabolize (S)-propranolol. nih.govmdpi.com
Formation of the (R)-Glucuronide: In contrast, the enzyme UGT1A10 displays the opposite preference, selectively glucuronidating (R)-propranolol at a much higher rate than the (S)-enantiomer. nih.govmdpi.comnih.gov The relative biocatalytic yield of (S)-propranolol glucuronide is only 21.2% of the (R)-propranolol glucuronide for UGT1A10. nih.gov
Tissue-Specific Metabolism: This enzymatic difference is significant because of the distinct tissue localizations of these UGTs. UGT1A9 is a major enzyme in the liver, while UGT1A10 is expressed extrahepatically, notably in the intestine. nih.gov This suggests that while (S)-propranolol is the preferred substrate for glucuronidation in the liver, (R)-propranolol is the preferred substrate in the intestine. nih.gov
| UGT Isoform | Primary Location | Stereoselective Preference |
|---|---|---|
| UGT1A7 | Extrahepatic | (S)-propranolol |
| UGT1A9 | Liver | (S)-propranolol |
| UGT1A10 | Intestine (Extrahepatic) | (R)-propranolol |
| UGT2A1 | Extrahepatic | (S)-propranolol |
| UGT2B4 | Liver | No significant stereoselectivity |
| UGT2B7 | Liver | No significant stereoselectivity |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H29NO8 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)/t14-,17?,18?,19?,20?,22?/m1/s1 |
InChI Key |
PCALHJGQCKATMK-BVQRVHBVSA-N |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Enzymology of R Propranolol O Beta D Glucuronide Formation
UDP-glucuronosyltransferase (UGT) Superfamily
The conjugation of propranolol (B1214883) with glucuronic acid is mediated by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.gov These enzymes are critical components of Phase II drug metabolism, responsible for the detoxification and elimination of a vast array of xenobiotics and endogenous compounds. nih.govresearchgate.net The glucuronidation reaction involves the transfer of the glucuronic acid moiety from the high-energy cofactor UDP-glucuronic acid (UDPGA) to a nucleophilic functional group on the substrate molecule, such as a hydroxyl group. nih.govfu-berlin.de This conjugation results in the formation of a β-D-glucuronide, a metabolite with significantly increased polarity and water solubility, facilitating its removal from the body via urine or bile. nih.gov
The human UGT superfamily is categorized into families and subfamilies based on sequence homology, including UGT1, UGT2, UGT3, and UGT8. nih.gov The UGT1 and UGT2 families are primarily involved in the metabolism of drugs and other foreign compounds. nih.gov These enzymes are expressed in various tissues, with the liver being the principal site of drug metabolism, containing a high abundance and diversity of UGTs. nih.govnih.gov However, significant extrahepatic expression occurs in tissues such as the gastrointestinal tract, kidneys, and lungs, which can play a crucial role in first-pass metabolism. nih.govresearchgate.net
| UGT Isoform | Family/Subfamily | Primary Tissue Localization |
|---|---|---|
| UGT1A7 | UGT1A | Extrahepatic (e.g., esophagus, stomach, colon) |
| UGT1A9 | UGT1A | Liver, Kidney |
| UGT1A10 | UGT1A | Extrahepatic (Gastrointestinal tract, bile ducts) |
UGT enzymes exhibit broad and often overlapping substrate specificities. A key feature of their catalytic activity is stereoselectivity, where the enzyme shows a preferential affinity for one stereoisomer over another. nih.gov In the case of propranolol, which is administered as a racemic mixture of (R)- and (S)-enantiomers, different UGT isoforms display distinct and sometimes opposite preferences. This enzymatic stereoselectivity is a critical factor in determining the metabolic fate and plasma concentrations of the individual enantiomers. fu-berlin.demdpi.com The differences in catalytic rates (Vmax) for each enantiomer are often more pronounced than the differences in binding affinities (Km), suggesting that the stereoselectivity is primarily determined by the catalytic step rather than substrate binding. doi.orgnih.gov
Identification of Specific UGT Isoforms Catalyzing Propranolol Glucuronidation
Screening studies utilizing a panel of recombinant human UGT enzymes have successfully identified the specific isoforms responsible for propranolol glucuronidation. nih.govdoi.org Research has shown that UGT1A7, UGT1A9, and UGT1A10 of the UGT1A subfamily are involved in this metabolic pathway, each exhibiting unique stereoselective properties. nih.govnih.gov
UGT1A7 has been identified as one of the enzymes capable of catalyzing the glucuronidation of propranolol. nih.govfu-berlin.de Studies investigating its stereoselectivity have demonstrated that UGT1A7 preferentially metabolizes the (S)-enantiomer of propranolol. nih.govfu-berlin.de In one study, the formation of (R)-propranolol glucuronide by UGT1A7 was found to be significantly lower than that of its (S)-counterpart, with a relative biocatalytic yield of 31.5% for the (R)-glucuronide compared to the (S)-glucuronide. nih.govmdpi.com This indicates a clear preference for (S)-propranolol as the substrate for this particular isoform.
UGT1A9 is a major hepatic enzyme that plays a significant role in propranolol glucuronidation. nih.gov This isoform exhibits pronounced stereoselectivity, strongly favoring the (S)-enantiomer. doi.orgnih.gov The rate of (S)-propranolol glucuronidation by UGT1A9 is substantially faster than that for (R)-propranolol. doi.orgnih.gov Kinetic analyses have shown that while the Michaelis-Menten constant (Km) values for both enantiomers are similar, suggesting comparable binding affinities, the maximum velocity (Vmax) for (S)-propranolol is much higher. doi.orgnih.gov For example, the intrinsic clearance (CLint) value for the S-enantiomer is markedly greater than for the R-enantiomer. nih.gov The relative biocatalytic yield for (R)-propranolol glucuronide has been reported to be only 23.9% of that for (S)-propranolol glucuronide, further highlighting the enzyme's preference. nih.govmdpi.com
In contrast to UGT1A7 and UGT1A9, UGT1A10 displays a remarkable and opposite stereoselectivity, preferentially catalyzing the formation of (R)-Propranolol-O-beta-D-glucuronide. nih.govdoi.org This extrahepatic enzyme glucuronidates (R)-propranolol at a significantly higher rate than (S)-propranolol. doi.orgnih.gov Similar to UGT1A9, the Km values for both enantiomers with UGT1A10 are in the same range, indicating that the stereopreference is not due to differences in binding affinity. doi.orgnih.gov The selectivity is instead driven by a higher catalytic turnover rate for the (R)-enantiomer. Research has quantified this preference, showing the relative biocatalytic yield of (S)-propranolol glucuronide is only 21.2% of the (R)-propranolol glucuronide formation. nih.govmdpi.com Given that UGT1A10 is primarily expressed in the gut, its activity contributes to the intestinal metabolism of propranolol, influencing the enantiomeric ratio of the drug before it reaches systemic circulation. doi.orgnih.gov
| UGT Isoform | Preferred Enantiomer | Relative Yield of Non-Preferred Glucuronide |
|---|---|---|
| UGT1A7 | (S)-Propranolol | 31.5% ((R)-PG vs (S)-PG) nih.govmdpi.com |
| UGT1A9 | (S)-Propranolol | 23.9% ((R)-PG vs (S)-PG) nih.govmdpi.com |
| UGT1A10 | (R)-Propranolol | 21.2% ((S)-PG vs (R)-PG) nih.govmdpi.com |
PG: Propranolol Glucuronide
UGT2A1 Activity in (R)-Propranolol Glucuronidation
Recent comprehensive screening of all 19 members of the human UGT1 and UGT2 families has identified UGT2A1 as an enzyme capable of glucuronidating propranolol. nih.govmdpi.com UGT2A1, which is notably expressed in the olfactory epithelium, demonstrated activity towards both propranolol enantiomers. nih.govfu-berlin.de
In a study utilizing recombinantly expressed UGTs in fission yeast, UGT2A1 was found to preferentially glucuronidate (S)-propranolol. nih.gov However, it also catalyzed the formation of (R)-propranolol glucuronide. The research indicated that the relative biocatalytic yield of (R)-propranolol glucuronide was 48.9% of that of (S)-propranolol glucuronide, confirming a stereopreference for the (S)-enantiomer. nih.gov Another investigation described the extrahepatic UGT2A1 as having low affinity for propranolol and not significantly discriminating between the enantiomers, suggesting a potential for positive cooperativity in its reaction kinetics. helsinki.fi
Table 1: Relative Biocatalytic Yield of (R)-propranolol Glucuronide by UGT2A1 Data derived from a study using recombinant human UGTs. nih.gov
| UGT Isoform | Relative Biocatalytic Yield of (R)-propranolol glucuronide vs. (S)-propranolol glucuronide |
| UGT2A1 | 48.9% |
Evaluation of UGT2B4 and UGT2B7 Involvement in Propranolol Glucuronidation
The involvement of UGT2B4 and UGT2B7, two key hepatic enzymes, in propranolol glucuronidation has been a subject of multiple investigations, with some conflicting findings.
Several studies have confirmed that UGT2B4 and UGT2B7 catalyze the glucuronidation of both (R)- and (S)-propranolol. nih.govclinpgx.org Research using recombinant UGTs expressed in baculovirus-infected insect cells showed that both enzymes contribute to the formation of propranolol glucuronides. nih.govdoi.org Specifically for (R)-propranolol, the glucuronidation kinetics by UGT2B4 were shown to be atypical, exhibiting a sigmoidal curve rather than following standard Michaelis-Menten kinetics. nih.govdoi.org This suggests a cooperative binding mechanism.
Similarly, UGT2B7 was also found to catalyze the reaction, with its kinetics for both enantiomers being described by sigmoidal curves. nih.gov While one study initially reported no significant stereoselectivity for UGT2B7, a closer examination of the kinetic data revealed minor differences between the enantiomers. doi.org Notably, substrate inhibition was observed at propranolol concentrations above 1 mM, and this inhibition was more pronounced for (R)-propranolol than for the (S)-enantiomer. doi.org
In contrast, a more recent study that performed a complete reaction phenotyping with 19 UGT enzymes expressed in fission yeast cells did not detect the formation of propranolol glucuronides by UGT2B4 or UGT2B7. nih.gov The authors of that study suggested that if any glucuronides were formed, their concentrations were below the detection limit of their assay. nih.gov This discrepancy is hypothesized to stem from the different recombinant expression systems used across studies, which can influence the functional characteristics of the expressed enzymes. nih.gov
Table 2: Summary of Kinetic Findings for UGT2B4 and UGT2B7 in (R)-Propranolol Glucuronidation
| UGT Isoform | Kinetic Profile for (R)-Propranolol | Stereoselectivity | Notes |
| UGT2B4 | Sigmoidal (atypical) nih.govdoi.org | No significant stereoselectivity reported doi.org | One study did not detect activity nih.gov |
| UGT2B7 | Sigmoidal (atypical) nih.gov | No significant stereoselectivity, but minor differences in substrate inhibition observed doi.org | Substrate inhibition above 1 mM, more pronounced for (R)-propranolol doi.org. One study did not detect activity nih.gov |
Stereoselectivity in Propranolol Glucuronidation
Enantiomeric Nature of Propranolol (B1214883) and its Metabolic Implications
Propranolol possesses a chiral center, leading to the existence of two enantiomers: (R)-propranolol and (S)-propranolol. nih.gov While chemically similar, these enantiomers have distinct three-dimensional arrangements that result in different interactions with biological systems, including metabolic enzymes. The beta-blocking activity of propranolol resides almost exclusively in the (S)-enantiomer, which is approximately 100 times more potent than the (R)-enantiomer. fu-berlin.de
The stereochemistry of propranolol significantly influences its metabolic fate. Studies have consistently shown that the disposition of propranolol in humans is stereoselective. nih.gov Following administration of the racemic mixture, plasma concentrations of (S)-propranolol and its corresponding glucuronide conjugate are typically higher than those of (R)-propranolol and its glucuronide. nih.gov This is attributed to the stereoselective nature of the enzymes involved in its metabolism, particularly the UGTs responsible for glucuronidation.
Stereoselective Formation of Propranolol Glucuronide Diastereomers
The glucuronidation of the chiral propranolol molecule results in the formation of two diastereomeric glucuronides: (R)-propranolol-O-beta-D-glucuronide and (S)-propranolol-O-beta-D-glucuronide. The formation of these diastereomers is a stereoselective process, with a clear preference for one enantiomer over the other, depending on the specific UGT enzyme involved. nih.govdoi.org In humans, the glucuronidation of propranolol predominantly favors the (S)-enantiomer. nih.govmagtechjournal.com This is evidenced by the observation that the concentration of (S)-propranolol glucuronide is significantly higher than that of (R)-propranolol glucuronide in both plasma and urine after the administration of racemic propranolol. nih.gov
Several UGT isoforms have been identified as being responsible for the glucuronidation of propranolol, with a subset of these demonstrating a marked preference for the (S)-enantiomer. nih.govmdpi.com Specifically, UGT1A7, UGT1A9, and UGT2A1 have been shown to predominantly catalyze the formation of (S)-propranolol glucuronide. nih.govmdpi.com
Research has identified UGT1A7 as one of the enzymes that preferentially glucuronidates (S)-propranolol. Biotransformation studies have shown that the relative biocatalytic yield of (R)-propranolol glucuronide is only 31.5% of that of (S)-propranolol glucuronide when catalyzed by UGT1A7, indicating a clear preference for the (S)-enantiomer. nih.govmdpi.com
UGT1A9 is a key enzyme in the hepatic glucuronidation of propranolol and exhibits significant stereoselectivity. doi.orgnih.gov Studies using recombinant human UGTs have demonstrated that UGT1A9 glucuronidates (S)-propranolol at a much faster rate than (R)-propranolol. doi.orgnih.gov The relative biocatalytic yield of (R)-propranolol glucuronide by UGT1A9 is approximately 23.9% of that for the (S)-propranolol glucuronide. nih.govmdpi.com Despite this difference in catalytic efficiency, the Michaelis-Menten constant (Km) values for both enantiomers with UGT1A9 are in a similar range, suggesting comparable binding affinities. doi.orgnih.gov
The UGT2A subfamily of enzymes has also been implicated in propranolol glucuronidation. Specifically, UGT2A1 has been shown to glucuronidate propranolol with a preference for the (S)-enantiomer. nih.govmdpi.com The relative biocatalytic yield of (R)-propranolol glucuronide by UGT2A1 is 48.9% of the yield for (S)-propranolol glucuronide, further confirming the preferential metabolism of the (S)-enantiomer by this enzyme. nih.govmdpi.com
| UGT Isoform | Relative Yield of (R)-Propranolol Glucuronide (%) |
|---|---|
| UGT1A7 | 31.5 |
| UGT1A9 | 23.9 |
| UGT2A1 | 48.9 |
In contrast to the UGTs that preferentially metabolize (S)-propranolol, UGT1A10 displays the opposite stereoselectivity, favoring the glucuronidation of (R)-propranolol. nih.govdoi.orgnih.gov This reverse preference is a notable finding in the study of propranolol metabolism. Research has shown that the relative yield of (S)-propranolol glucuronide is only 21.2% compared to that of (R)-propranolol glucuronide when UGT1A10 is the catalyzing enzyme. nih.govmdpi.com Similar to UGT1A9, the Km values for both enantiomers with UGT1A10 are in the same range, indicating similar binding affinities despite the difference in glucuronidation rates. doi.orgnih.gov The expression of UGT1A10 is primarily extrahepatic, particularly in the gastrointestinal tract, which may have implications for the first-pass metabolism of propranolol. doi.org
Concentration-Dependent Stereoselectivity in Glucuronidation
The stereoselectivity of propranolol glucuronidation can be influenced by the concentration of the substrate. In studies using rat hepatic microsomes, the preferential formation of the glucuronide from the (R)-enantiomer was found to be concentration-dependent. ingentaconnect.com As the concentration of racemic propranolol increased, the ratio of (R)-propranolol glucuronide to (S)-propranolol glucuronide decreased. ingentaconnect.com This shift suggests that the enzymes responsible for glucuronidation may become saturated at higher substrate concentrations, particularly the pathway that preferentially metabolizes the (R)-enantiomer. This leads to a relative increase in the glucuronidation of the (S)-enantiomer. The phenomenon is attributed to stereoselectivity in the affinity of the substrate for the enzyme's active centers. ingentaconnect.com
Kinetic Characterization of Stereoselective Glucuronidation
The stereoselective nature of propranolol glucuronidation is quantitatively described by differences in the kinetic parameters of the enzymes involved. By analyzing the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) for each enantiomer, a clearer picture of the underlying enzymatic behavior emerges.
Analysis of Km and Vmax Differences for Propranolol Enantiomers
Kinetic studies reveal significant differences in the Kₘ and Vₘₐₓ values for the glucuronidation of (R)- and (S)-propranolol. The Kₘ value is an inverse measure of the substrate's affinity for the enzyme, while Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate. libretexts.org
In dog liver microsomes, the apparent Kₘ for (R)-propranolol was found to be 1.0 mM, while for (S)-propranolol it was 1.7 mM, indicating a higher affinity of the enzyme for the (R)-enantiomer in this species. nih.gov However, the Vₘₐₓ for (S)-propranolol glucuronidation was significantly higher (25 nmol/min/mg protein) compared to that for (R)-propranolol (6.4 nmol/min/mg protein). nih.gov
Interestingly, studies with specific human UGT isoforms showed that for UGT1A9 and UGT1A10, the Kₘ values for both enantiomers were in a similar range. nih.gov This suggests that the observed stereoselectivity for these enzymes is not primarily due to differences in substrate affinity but rather in the rate of catalysis (Vₘₐₓ) once the substrate is bound. fu-berlin.de
Table 1: Kinetic Parameters for Propranolol Enantiomer Glucuronidation in Dog Liver Microsomes
Data sourced from studies on dog liver microsomes. nih.gov
Impact of Catalytic Efficiency (Vmax/Km) on Stereoselective Conjugation
The catalytic efficiency of an enzyme for a particular substrate is best represented by the Vₘₐₓ/Kₘ ratio. This value reflects how efficiently an enzyme can convert a substrate to a product at low substrate concentrations. reddit.com A comparison of this ratio for the two propranolol enantiomers provides a direct measure of the stereoselectivity of the glucuronidation process.
In human studies, the formation of glucuronide conjugates was described as a saturable process. nih.gov A key finding was that the Vₘₐₓ/Kₘ ratio for the glucuronide conjugate of (S)-propranolol was 2.1 to 4.9 times greater than for the conjugate of the (R)-enantiomer. nih.gov This indicates a significantly higher catalytic efficiency for the glucuronidation of (S)-propranolol in humans, which aligns with the observation that its glucuronide is the predominant form found in plasma and urine. nih.govnih.gov
Using the data from dog liver microsomes, the catalytic efficiency can also be calculated, further illustrating this principle. nih.gov
Table 2: Catalytic Efficiency of Propranolol Enantiomer Glucuronidation in Dog Liver Microsomes
Values calculated from data presented in Table 1. nih.gov
Glucuronidation of Hydroxypropranolol Metabolites
Formation of Hydroxypropranolol Phase I Metabolites
Propranolol (B1214883) undergoes several primary metabolic transformations, including naphthyl hydroxylation, which results in the formation of various hydroxypropranolol metabolites. nih.gov
The formation of 4-hydroxypropranolol (B128105) (4-OHP) is a principal metabolic pathway for propranolol following oral administration. nih.gov This hydroxylation is catalyzed mainly by the cytochrome P450 enzyme CYP2D6. nih.govclinpgx.org The resulting metabolite, 4-OHP, is of significant pharmacological importance as it is not an inactive byproduct. Research has demonstrated that 4-hydroxypropranolol is a potent beta-adrenoceptor blocking agent, exhibiting a potency similar to that of the parent drug, propranolol. nih.govnih.govnih.gov This equipotent activity underscores the metabolic significance of this particular biotransformation. nih.gov
UGT Isoforms Involved in Hydroxypropranolol Glucuronidation
A range of UGT isoforms from the UGT1 and UGT2 families are involved in the glucuronidation of hydroxypropranolol metabolites. Comprehensive reaction phenotyping has identified the specific enzymes responsible for conjugating each isomer. nih.govmdpi.com
Detailed in vitro studies have elucidated the specific UGT isoforms that catalyze the glucuronidation of each hydroxypropranolol isomer.
4-Hydroxypropranolol (4-OHP) is glucuronidated by four specific UGTs: UGT1A7, UGT1A8, UGT1A9, and UGT2A1. nih.govmdpi.comnih.gov
5-Hydroxypropranolol (5-OHP) is metabolized by a broader array of eight enzymes: UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2. nih.govfu-berlin.de
7-Hydroxypropranolol (7-OHP) is glucuronidated by the same eight UGTs as 5-OHP, with the addition of UGT1A6, which exhibits some activity towards this isomer. nih.govfu-berlin.de
The following table summarizes the UGT isoforms involved in the glucuronidation of each hydroxypropranolol metabolite.
| Metabolite | Active UGT Isoforms |
| 4-Hydroxypropranolol | UGT1A7, UGT1A8, UGT1A9, UGT2A1 nih.govmdpi.comnih.gov |
| 5-Hydroxypropranolol | UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, UGT2A2 nih.govfu-berlin.de |
| 7-Hydroxypropranolol | UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, UGT2A2 nih.govfu-berlin.de |
The enzymatic profiles for the glucuronidation of the parent drug, propranolol, and its primary active metabolite, 4-hydroxypropranolol, show distinct differences. While there is an overlap in the UGT enzymes that metabolize both compounds, key distinctions have been identified. nih.govmdpi.com
Propranolol is glucuronidated by UGT1A7, UGT1A9, UGT1A10, and UGT2A1. nih.govmdpi.com In contrast, 4-hydroxypropranolol is metabolized by UGT1A7, UGT1A8, UGT1A9, and UGT2A1. nih.govmdpi.com
The critical differences are:
UGT1A8 is active in the glucuronidation of 4-hydroxypropranolol but not propranolol. nih.govmdpi.comnih.gov
UGT1A10 is active in the glucuronidation of propranolol but not 4-hydroxypropranolol. nih.govmdpi.comnih.gov
This distinction highlights the substrate specificity among UGT isoforms.
| Compound | UGT1A7 | UGT1A8 | UGT1A9 | UGT1A10 | UGT2A1 |
| Propranolol | ✓ | ✓ | ✓ | ✓ | |
| 4-Hydroxypropranolol | ✓ | ✓ | ✓ | ✓ |
Regioselectivity of Hydroxypropranolol Glucuronidation
Hydroxypropranolol metabolites possess two potential sites for glucuronide conjugation: the aliphatic hydroxyl group on the propanolamine (B44665) side chain and the aromatic hydroxyl group on the naphthyl ring. nih.govmdpi.com The regioselectivity of this reaction—that is, the preferred site of conjugation—has been a subject of detailed investigation.
Studies suggest that both aromatic and aliphatic hydroxyl groups of the hydroxypropranolols can be glucuronidated in vitro. nih.govfu-berlin.de Experiments using 4-methoxypropranolol, where the aromatic hydroxyl group is blocked, confirmed that certain UGTs can target the aliphatic side chain. Specifically, UGT1A9 and UGT2A1 were shown to be capable of catalyzing aliphatic-linked glucuronidation of 4-OHP. nih.gov In contrast, UGT1A7 and UGT1A8 were found to only catalyze aromatic-linked glucuronidation, as they were inactive with the 4-methoxypropranolol substrate. nih.gov
Despite the potential for both conjugation sites to be utilized in vitro, analysis of human urine samples collected after propranolol administration indicates that aromatic-linked glucuronidation is the predominant pathway under physiological conditions (in vivo). nih.govfu-berlin.defu-berlin.de
Investigation of Aromatic versus Aliphatic Hydroxy Group Conjugation Sites
Hydroxypropranolol metabolites possess two potential sites for glucuronidation: the aliphatic hydroxyl group on the propanolamine side chain and the aromatic hydroxyl group on the naphthyl ring structure. mdpi.com Determining the preferred site of conjugation has been the focus of several mechanistic studies.
Early investigations into the regioselectivity of 4-OHP glucuronidation found that the resulting glucuronides from both in vivo (human urine) and in vitro samples were conjugated at the aromatic hydroxy group. nih.gov However, later research employing more advanced techniques revealed a more complex scenario. Studies using chemical derivatization with reagents like 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) followed by multi-stage mass spectrometry demonstrated that both aromatic-linked and aliphatic-linked glucuronides of 4-OHP could be formed under in vitro conditions. nih.govmdpi.com
To further elucidate this, researchers have employed a "pre-glucuronidation derivatization" strategy. nih.gov This involves using a substrate like 4-methoxypropranolol, where the aromatic hydroxyl group is blocked by a methyl group, thereby forcing any potential glucuronidation to occur at the aliphatic site. mdpi.comnih.gov Experiments using this analog confirmed that conjugation at the aliphatic hydroxyl group is indeed possible. mdpi.com
Despite the capacity for both pathways to occur in vitro, analysis of human urine samples following propranolol administration indicates a clear preference for one pathway under physiological conditions. nih.govresearchgate.netfu-berlin.de The evidence strongly suggests that aromatic-linked glucuronidation is the predominant and preferred metabolic route in vivo. nih.govresearchgate.netfu-berlin.defu-berlin.de While the aliphatic hydroxy group can be conjugated, particularly under specific in vitro circumstances, it is considered a less favorable pathway in the human body. nih.gov
Factors Influencing Regioselective Glucuronidation
The regioselectivity of hydroxypropranolol glucuronidation is primarily dictated by the specific UGT isoforms that catalyze the reaction. mdpi.com Comprehensive screening of the 19 human UGT enzymes in the UGT1 and UGT2 families has identified several key isoforms involved in the metabolism of propranolol's hydroxylated metabolites. nih.govnih.gov
Different hydroxypropranolol isomers are substrates for distinct but overlapping sets of UGT enzymes. For 4-OHP, the primary catalyzing isoforms are UGT1A7, UGT1A8, UGT1A9, and UGT2A1. nih.govfu-berlin.de The metabolism of 5-OHP and 7-OHP involves a broader range of enzymes. nih.govresearchgate.netresearchgate.net
| Metabolite | Active UGT Isoforms |
|---|---|
| 4-Hydroxypropranolol (4-OHP) | UGT1A7, UGT1A8, UGT1A9, UGT2A1 nih.gov |
| 5-Hydroxypropranolol (5-OHP) | UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, UGT2A2 nih.govresearchgate.net |
| 7-Hydroxypropranolol (7-OHP) | UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, UGT2A2 nih.govresearchgate.net |
Crucially, these isoforms exhibit different regioselectivities. nih.gov Studies using 4-methoxypropranolol as a substrate have provided significant insight into this specificity. When the aromatic hydroxyl group was blocked, UGT1A9 and UGT2A1 were found to be active, producing aliphatic-linked glucuronides. nih.gov In contrast, UGT1A7 and UGT1A8 were inactive towards 4-methoxypropranolol, suggesting they only catalyze glucuronidation at the aromatic site. nih.gov
This indicates that while UGT1A9 and UGT2A1 preferentially target the aromatic hydroxyl group of 4-OHP, they possess the flexibility to conjugate the aliphatic group if the primary site is unavailable. nih.gov Conversely, UGT1A7 and UGT1A8 appear to be more stringent in their substrate requirements, acting exclusively on the aromatic hydroxyl group. nih.gov This enzymatic specificity is the fundamental factor driving the observed preference for aromatic-linked glucuronidation of hydroxypropranolol metabolites in humans.
| UGT Isoform | Activity on 4-Methoxypropranolol (Aliphatic Site) | Inferred Regioselectivity |
|---|---|---|
| UGT1A7 | Inactive nih.gov | Aromatic-linked only nih.gov |
| UGT1A8 | Inactive nih.gov | Aromatic-linked only nih.gov |
| UGT1A9 | Active nih.gov | Primarily aromatic-linked, can be aliphatic-linked nih.gov |
| UGT2A1 | Active nih.gov | Primarily aromatic-linked, can be aliphatic-linked nih.gov |
Analytical Methodologies for Propranolol Glucuronides Research
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating propranolol (B1214883) glucuronides from complex biological samples and for separating their diastereomeric forms. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) often depends on the required resolution, speed, and sensitivity of the analysis.
High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation of propranolol glucuronide diastereomers. Due to the conjugation of the chiral (R)- and (S)-propranolol with the enantiopure D-glucuronic acid, two diastereomers are formed which can be separated using chiral HPLC methods. nih.gov
Research has demonstrated the successful separation of these diastereomers following their synthesis. nih.govacs.org The absolute configuration of the aglycon (the propranolol portion) can be confirmed after enzymatic hydrolysis by derivatizing the resulting enantiomers with a chiral agent, such as (R)-(+)- or (-)-α-methylbenzyl isocyanate, and comparing their HPLC retention times with those of derivatized reference standards of (R)- and (S)-propranolol. nih.gov
For the parent compound, propranolol, various chiral stationary phases (CSPs) have been used to achieve enantiomeric separation. Comparative studies have evaluated different CSPs, such as α-Glycoprotein (AGP) and β-Cyclodextrin (BCD), each requiring specific mobile phase compositions to achieve optimal separation. periodikos.com.br For instance, one study confirmed that the R(+) isomer of propranolol exhibits higher retention than the S(-) isomer using a specific mobile phase. ceon.rs These principles of chiral separation are directly applicable to the analysis of its glucuronidated metabolites.
| Stationary Phase | Mobile Phase Composition | Analyte | Retention Time (R-isomer) | Retention Time (S-isomer) | Resolution (Rs) |
|---|---|---|---|---|---|
| α-Glycoprotein (AGP) | Propanol-2 / Ammonium acetate (B1210297) (0.5:99.5 v/v) | Propranolol | 11.82 min | 7.25 min | N/A |
| β-Cyclodextrin (BCD) | Acetonitrile / Ethanol (B145695) / Acetic acid / Triethylamine (960:33:4:3 v/v/v/v) | Propranolol | 18.50 min | 16.18 min | N/A |
| Chiral Stationary Phase | n-heptane / ethanol / diethylamine (B46881) (80/20/0.1) | Propranolol | 5.264 min | 4.708 min | 1.75 |
| C18 (for diastereomers) | Gradient (Water/Acetonitrile with Formic Acid) | Propranolol Glucuronide | 12.70 min | 13.06 min | N/A |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Pressure Liquid Chromatography (UHPLC), offers significant advantages over traditional HPLC for metabolite analysis, including higher resolution, increased sensitivity, and faster analysis times. researchgate.net These improvements are achieved by using columns packed with smaller sub-2 μm particles, which operate at higher pressures.
In the context of propranolol glucuronide research, UPLC systems are frequently coupled with mass spectrometry for metabolite profiling. fu-berlin.demdpi.com The enhanced chromatographic resolution is particularly valuable for separating complex mixtures of metabolites that may be present in in vitro drug metabolism studies. researchgate.net For example, the analysis of propranolol glucuronides has been performed using UPLC systems equipped with columns such as the Agilent Poroshell Phenyl Hexyl (100 mm × 3.0 mm, 1.9 μm) and the Agilent ZOBRAX Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 μm), which are designed for high-efficiency separations. fu-berlin.demdpi.com
Mass Spectrometry for Metabolite Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the analysis of drug metabolites. When coupled with liquid chromatography (LC), it provides a powerful platform for the sensitive detection, accurate quantification, and definitive structural identification of compounds like (R)-Propranolol-O-beta-D-glucuronide.
LC-MS/MS Analysis of Propranolol Glucuronides
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the benchmark method for quantifying propranolol and its metabolites in biological fluids. nih.gov This technique utilizes a triple quadrupole mass spectrometer to perform selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM). In this mode, a specific precursor ion (the parent molecule) is selected and fragmented, and a specific product ion is monitored. This process provides excellent selectivity and sensitivity.
For propranolol glucuronide, the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 436. The most common transition monitored in LC-MS/MS analysis is the fragmentation of the precursor ion at m/z 436 to a characteristic product ion at m/z 116. nih.govresearchgate.netresearchgate.net This transition is used to specifically detect and quantify propranolol glucuronides in various samples. fu-berlin.de LC-MS/MS methods have been developed using various instruments, including Agilent 6495 Triple Quadrupole and PE SCIEX API 3000 systems. mdpi.comnih.gov
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Monitored Transition |
|---|---|---|---|
| Propranolol | 260 | 116 | 260 → 116 |
| Propranolol Glucuronide | 436 | 116 | 436 → 116 |
| Hydroxy-propranolol | 276 | 116 | 276 → 116 |
| Hydroxy-propranolol Glucuronide | 452 | 116 | 452 → 116 |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is crucial for elucidating the structure of metabolites. By analyzing the fragmentation patterns of a selected precursor ion, researchers can deduce its chemical structure. For propranolol glucuronide, a characteristic fragmentation is the neutral loss of the glucuronic acid moiety, which corresponds to a mass difference of approximately 176 Da. nih.govfu-berlin.de
However, MS/MS alone may not be sufficient to distinguish between certain isomers. For instance, hydroxylated forms of propranolol can be glucuronidated on either the aliphatic side chain or the aromatic ring. Both of these isomers typically show the same initial loss of 176 Da, making them indistinguishable by standard MS/MS. nih.gov To overcome this, chemical derivatization techniques have been employed. Derivatization with reagents like 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) can alter the fragmentation pathways of the different isomers, allowing for their differentiation by MS/MS. nih.govmdpi.com For example, analysis of the DMIS derivative of propranolol glucuronide (m/z 594) reveals a prominent fragment at m/z 418, corresponding to the loss of the glucuronide moiety. mdpi.com
High-Resolution Accurate Mass Spectrometry (HRMS)
High-Resolution Accurate Mass Spectrometry (HRMS) provides highly precise mass measurements, which is invaluable for determining the elemental composition of metabolites and confirming their identity. Instruments such as quadrupole time-of-flight (QTOF) mass spectrometers are commonly used for this purpose. nih.govfu-berlin.de
HRMS analysis of propranolol glucuronide can confirm its elemental formula (C₂₂H₂₉NO₈) by comparing the experimentally measured mass to the theoretically calculated mass. The small difference between these values, known as the mass error and typically measured in parts per million (ppm), provides a high degree of confidence in the compound's identification. nih.govresearchgate.net
| Compound | Formula | Ion | Theoretical Mass (m/z) | Experimental Mass (m/z) | Mass Error (ppm) |
|---|---|---|---|---|---|
| Propranolol Glucuronide | C₂₂H₂₉NO₈ | [M+H]⁺ | 436.1971 | 436.1963 | 0.3 |
| 4-hydroxypropranolol (B128105) glucuronide | C₂₂H₂₉NO₉ | [M+H]⁺ | 452.1895 | 452.1921 | 0.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural determination of organic molecules, including drug metabolites. In the case of this compound, NMR is instrumental in confirming the identity and stereochemistry of the molecule. The formation of the glucuronide involves the conjugation of glucuronic acid to the propranolol molecule, and NMR spectroscopy allows for the precise localization of this conjugation and the determination of the stereochemical configuration of the glycosidic bond.
The synthesis and chromatographic separation of the two diastereomeric propranolol O-beta-D-glucuronides were reported in a study, which utilized 400-MHz ¹H NMR spectra to deduce the stereochemistry of the glycoside linkage. nih.gov This technique is crucial for distinguishing between the (R) and (S) enantiomers of propranolol once they are conjugated with D-glucuronic acid, forming diastereomers with distinct physical and spectral properties.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the protons of the propranolol moiety and the glucuronic acid moiety. Key diagnostic signals would include those from the aromatic protons of the naphthalene (B1677914) ring system, the protons of the propanolamine (B44665) side chain, and the anomeric proton of the glucuronic acid ring. The chemical shift and coupling constant of the anomeric proton are particularly important for confirming the β-configuration of the glycosidic linkage.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, with distinct signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the vicinity of the glycosidic bond would be indicative of the successful glucuronidation.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful techniques that would be employed to unequivocally assign all proton and carbon signals and to confirm the connectivity within the molecule. nih.gov
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: The following table is a representation of expected chemical shifts based on the analysis of the parent compounds and general principles of NMR spectroscopy, as specific experimental data for the named compound is not publicly available.
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Propranolol Moiety | ||
| Naphthyl-H | 7.0 - 8.3 | 105 - 155 |
| O-CH₂ | ~ 4.1 | ~ 70 |
| CH-O-Glucuronide | ~ 4.4 | ~ 78 |
| N-CH₂ | ~ 3.2 | ~ 50 |
| N-CH(CH₃)₂ | ~ 3.3 | ~ 50 |
| N-CH(CH₃)₂ | ~ 1.3 | ~ 22 |
| Glucuronide Moiety | ||
| Anomeric-H (H-1') | ~ 4.5 - 5.0 (d) | ~ 100 |
| Glucuronide Ring-H | 3.2 - 4.0 | 72 - 76 |
| COOH | - | ~ 175 |
Method Validation for Quantitative Analysis of Glucuronides
The quantitative analysis of drug metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. The validation of these analytical methods is mandated by regulatory agencies to ensure the reliability, reproducibility, and accuracy of the obtained data. ich.org The validation process for a method intended for the quantification of this compound would adhere to the guidelines set forth by the International Council for Harmonisation (ICH) and the US Food and Drug Administration (FDA). academicjournals.org
A typical bioanalytical method for propranolol and its metabolites involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. academicjournals.org The validation of such a method encompasses several key parameters:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances or other metabolites. sphinxsai.com
Linearity and Range: The concentration range over which the method is accurate, precise, and linear. A calibration curve is generated by analyzing a series of standards of known concentrations. nih.govnih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements. sphinxsai.com These are typically assessed at multiple concentration levels (low, medium, and high quality control samples). academicjournals.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration that can be reliably quantified. nih.gov
Recovery: The extraction efficiency of the analytical method, determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.
Matrix Effect: The effect of the sample matrix on the ionization of the analyte, which can lead to suppression or enhancement of the signal.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage). ich.org
Interactive Data Table: Representative Method Validation Parameters for the Quantitative Analysis of a Propranolol Metabolite
| Validation Parameter | Typical Acceptance Criteria | Example Finding |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | Dependent on expected concentrations | 1 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 8.5% |
| Precision (% RSD) | ≤ 15% (≤ 20% for LLOQ) | ≤ 10.1% |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 5 | 1 ng/mL |
| Recovery | Consistent, precise, and reproducible | 85 - 95% |
| Matrix Effect | CV ≤ 15% | Within acceptable limits |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Change within ±15% | Stable |
In Vitro Studies of Propranolol Glucuronidation
Utilization of Human Liver Microsomes (HLMs) in Biotransformation Studies
Human liver microsomes (HLMs) are a cornerstone in vitro tool for drug metabolism research. researchgate.net They are vesicles of the endoplasmic reticulum obtained from human liver tissue and contain a rich complement of drug-metabolizing enzymes, including the UGT superfamily. researchgate.netnih.gov In the context of propranolol (B1214883), HLMs are used to simulate the hepatic metabolism of the drug. mdpi.com
Incubating propranolol with HLMs in the presence of necessary co-factors allows researchers to study the formation of its phase I and phase II metabolites, including propranolol glucuronide. mdpi.comnih.gov These studies have demonstrated that HLMs catalyze the glucuronidation of propranolol, and importantly, they exhibit stereoselectivity. Experiments have confirmed that human liver microsomes glucuronidate (S)-propranolol at a faster rate than (R)-propranolol. doi.org This observation aligns with in vivo findings where the concentration of (S)-propranolol glucuronide is found to be higher than the (R)-diastereomer in plasma and urine. nih.gov
Recombinant UGT Enzyme Systems for Reaction Phenotyping
To identify the specific UGT isoforms responsible for propranolol glucuronidation, a technique known as reaction phenotyping is employed. This involves using a panel of individual human UGT enzymes expressed in recombinant systems. nih.govbioivt.com Such studies have been instrumental in pinpointing the key enzymes involved in the biotransformation of propranolol.
A complete reaction phenotyping with 19 enzymes of the UGT1 and UGT2 families identified four UGTs that actively glucuronidate racemic propranolol: UGT1A7, UGT1A9, UGT1A10, and UGT2A1. nih.govmdpi.comnih.gov These studies revealed a distinct and contrasting stereoselectivity among the active enzymes. UGT1A7, UGT1A9, and UGT2A1 were found to preferentially metabolize (S)-propranolol. nih.govnih.gov In stark contrast, UGT1A10 displayed the opposite stereoselectivity, favoring the glucuronidation of (R)-propranolol. nih.govdoi.orgnih.gov Earlier studies had also implicated UGT2B7 in propranolol glucuronidation, which reportedly showed no significant preference for either enantiomer, though this was not observed in a more recent comprehensive screening. doi.org
The data below summarizes the findings on UGT isoform activity and stereoselectivity towards propranolol enantiomers.
| UGT Isoform | Activity on Propranolol | Preferred Enantiomer |
| UGT1A7 | Yes | (S)-propranolol |
| UGT1A9 | Yes | (S)-propranolol |
| UGT1A10 | Yes | (R)-propranolol |
| UGT2A1 | Yes | (S)-propranolol |
Further quantitative analysis from these biotransformation studies reveals the extent of this stereopreference.
| UGT Isoform | Relative Biocatalytic Yield of (R)-propranolol glucuronide vs. (S)-propranolol glucuronide |
| UGT1A7 | 31.5% |
| UGT1A9 | 23.9% |
| UGT2A1 | 48.9% |
| UGT1A10 | 471.7% (Calculated from 21.2% yield of (S)- relative to (R)-) |
To conduct reaction phenotyping, individual human UGT enzymes must be produced in a controlled environment. This is achieved by using various recombinant expression systems. A prominent system for expressing human UGTs is the fission yeast Schizosaccharomyces pombe. nih.govmdpi.comnih.gov This system has been successfully used to express all 19 members of the human UGT1 and UGT2 families for comprehensive metabolic profiling. nih.govresearchgate.net Another common expression system involves the use of baculovirus-infected insect cells (e.g., Sf9 cells), which has also been employed in studies of propranolol glucuronidation. nih.govdoi.org These systems allow for the production of single, active UGT enzymes, enabling the clear identification of their substrate specificity and kinetics without interference from other enzymes present in HLMs.
The "enzyme bag" methodology is a practical application of the fission yeast expression system for conducting biotransformation assays. nih.govmdpi.com This technique utilizes permeabilized Schizosaccharomyces pombe cells that recombinantly express a specific human UGT enzyme. mdpi.com The permeabilization of the cell wall allows the substrate (propranolol) and co-factors to freely access the UGT enzyme located in the endoplasmic reticulum, while keeping the enzyme within the cellular structure. mdpi.com This method has proven to be a useful tool for both the small-scale production of glucuronide metabolites and for performing activity assays in reaction phenotyping studies of propranolol and its metabolites. mdpi.comnih.govmdpi.com
Co-Factor Requirements for UGT-Catalyzed Reactions (e.g., UDP-glucuronic acid)
The enzymatic activity of UDP-glucuronosyltransferases is entirely dependent on the presence of a specific co-factor or co-substrate: uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). nih.govdoi.orgfu-berlin.de The UGT enzyme catalyzes the transfer of the glucuronic acid moiety from UDPGA to a nucleophilic group on the substrate molecule, in this case, the hydroxyl group of propranolol. nih.govnih.gov This conjugation reaction results in the formation of the more water-soluble β-D-glucuronide. nih.gov Therefore, in all in vitro glucuronidation assays, whether using HLMs or recombinant UGTs, the inclusion of UDPGA in the incubation mixture is an absolute requirement to initiate and sustain the metabolic reaction. mdpi.comnih.gov
Inhibition Studies of Propranolol Glucuronidation
Inhibition studies are performed to investigate how other compounds might interfere with the glucuronidation of a substrate, which is a key aspect of predicting potential drug-drug interactions. solvobiotech.com These studies typically involve incubating the substrate (propranolol), the enzyme source (HLMs or a specific recombinant UGT), and the co-factor (UDPGA) with and without a potential inhibitor. solvobiotech.com A reduction in the formation of the glucuronide metabolite in the presence of the tested compound indicates inhibition.
In the context of propranolol, studies using rat liver microsomes have shown that the enantiomers can inhibit each other's metabolism. Specifically, the formation of (S)-propranolol glucuronide was found to be inhibited by (R)-propranolol. ingentaconnect.com Such interactions highlight the complexity of metabolism when a racemic drug is administered. While extensive lists of specific chemical inhibitors for (R)-propranolol glucuronidation are not detailed in the provided context, the general methodology involves using known UGT inhibitors as controls to validate the assay system. solvobiotech.com These studies are critical for understanding how co-administered drugs might affect the clearance of propranolol.
Molecular Modeling and Docking Studies for Substrate Binding Explanation
To understand the structural basis for the observed stereoselectivity of UGT enzymes towards propranolol, researchers employ computational methods like molecular modeling and docking. nih.govnih.gov These studies were performed to provide a rationale for why enzymes like UGT1A9 and UGT1A10, despite being closely related, exhibit opposite enantiomer preferences. nih.govdoi.org
Using a homology model of UGT1A7, docking experiments were conducted for both (S)-propranolol and (R)-propranolol. nih.gov These simulations revealed that specific interactions within the enzyme's active site are likely responsible for the stereoselectivity. A key finding was the role of the amino acid residue Arg88. nih.govmdpi.com The modeling suggested that an interaction between the hydroxyl group of (R)-propranolol and Arg88 is a critical factor contributing to the observed differences in biotransformation. nih.gov For (S)-propranolol, a different binding orientation allows its hydroxyl group to be more favorably positioned for the catalytic transfer of glucuronic acid. nih.gov These computational insights help to explain the experimental data at a molecular level, rationalizing the preferential binding and metabolism of one enantiomer over the other. nih.govresearchgate.net
Enzyme Enzyme Interactions Affecting Propranolol Glucuronidation
Mutual Modulation of CYP2D6 and UGT Activities in Propranolol (B1214883) Metabolism
The interplay between CYPs and UGTs is particularly relevant to the metabolism of propranolol. Propranolol is a known substrate for CYP2D6, which catalyzes its hydroxylation to form metabolites like 4-hydroxypropranolol (B128105) and 5-hydroxypropranolol. researchgate.netmdpi.com These hydroxylated metabolites are, in turn, substrates for several UGT enzymes, including UGT1A7, UGT1A8, and UGT1A9, which conjugate them to form glucuronides. nih.govresearchgate.net Propranolol itself can also be directly glucuronidated by UGTs such as UGT1A7, UGT1A9, UGT1A10, and UGT2A1. mdpi.commdpi.com
Recent studies utilizing co-expression systems have directly investigated the functional interactions between human CYP2D6 and specific human UGTs (UGT1A7, UGT1A8, UGT1A9, and UGT2A1) in the context of propranolol metabolism, revealing a distinct pattern of mutual activity modulation. nih.govnih.gov
The presence of specific UGT enzymes can significantly enhance the metabolic activity of CYP2D6 towards propranolol. In a co-expression model system using fission yeast, the hydroxylation of propranolol by CYP2D6 was markedly increased when certain UGTs were also present. nih.govresearchgate.net
Specifically, the co-expression of UGT1A7, UGT1A8, or UGT1A9 was found to increase the formation of 4-hydroxypropranolol by factors of 3.3, 2.1, and 2.8, respectively, compared to cells expressing only CYP2D6. nih.gov A similar, even more pronounced, enhancement was observed for the production of 5-hydroxypropranolol. nih.gov In contrast, the co-expression of UGT2A1 did not result in any significant change to CYP2D6 activity. nih.govresearchgate.net This demonstrates that the modulatory effect is specific to certain UGT isoforms and is not a general phenomenon. This potentiation of CYP2D6 activity suggests that the formation of a CYP2D6-UGT complex can alter the enzyme's conformation or efficiency in a way that favors substrate turnover. nih.gov
| Co-expressed UGT Isoform | Fold Increase in 4-Hydroxypropranolol Formation |
|---|---|
| UGT1A7 | 3.3 |
| UGT1A8 | 2.1 |
| UGT1A9 | 2.8 |
| UGT2A1 | No significant change |
Data derived from studies in a fission yeast co-expression system. nih.govnih.govresearchgate.net
While some UGTs enhance CYP2D6 activity, the reciprocal effect appears to be uniformly suppressive. In the same co-expression studies investigating propranolol metabolism, the presence of CYP2D6 led to a complete suppression of the glucuronidation activity of all four tested UGTs: UGT1A7, UGT1A8, UGT1A9, and UGT2A1. nih.govnih.govresearchgate.net
No propranolol glucuronides were detected in any of the CYP2D6-UGT co-expression samples, even though these UGTs are known to be active towards propranolol or its hydroxylated metabolites when expressed alone. nih.govmdpi.com This profound inhibitory effect suggests that the protein-protein interaction with CYP2D6 either prevents the UGT enzymes from binding their substrates or renders them catalytically inactive. This finding highlights a hierarchical regulatory relationship where the Phase I enzyme can effectively gate the entry of a substrate into a specific Phase II metabolic pathway through direct enzymatic suppression. nih.govresearchgate.net
| UGT Isoform | Observed Glucuronidation Activity of Propranolol/Metabolites |
|---|---|
| UGT1A7 | Completely suppressed |
| UGT1A8 | Completely suppressed |
| UGT1A9 | Completely suppressed |
| UGT2A1 | Completely suppressed |
Data derived from studies in a fission yeast co-expression system. nih.govnih.govresearchgate.net
Comparative Glucuronidation Across Animal Species
Species Differences in Propranolol (B1214883) Glucuronidation Stereoselectivity
In vitro studies utilizing rat liver microsomes have demonstrated a clear stereoselectivity in the glucuronidation of propranolol, favoring the (R)-enantiomer. nih.gov Research has shown that (R)-(+)-propranolol is glucuronidated at a faster rate than the (S)-(-)-enantiomer. Specifically, at substrate concentrations below 0.1 mM, the rate of glucuronidation for (R)-(+)-propranolol was twofold higher than for its (S)- counterpart. This preference for the (R)-enantiomer was still observed at higher substrate concentrations (above 2.0 mM), where the rate was 1.3-fold faster. nih.gov
This stereoselectivity is attributed to the differing affinities of the glucuronidating enzymes for the two enantiomers. nih.gov Kinetic analyses have revealed that while the maximum velocity (Vmax) of the reaction is identical for both enantiomers, the dissociation constants (a measure of affinity) are significantly different. nih.gov
| Enantiomer | Dissociation Constant (mM) | Vmax (nmol/mg/min) |
| (R)-(+)-Propranolol | 0.57 | 0.67 |
| (S)-(-)-Propranolol | 0.87 | 0.67 |
| Table 1: Kinetic Parameters for the Glucuronidation of Propranolol Enantiomers in Rat Liver Microsomes. nih.gov |
The lower dissociation constant for (R)-(+)-propranolol indicates a higher affinity of the enzyme for this enantiomer, leading to its more rapid glucuronidation. nih.gov Further studies have corroborated these findings, showing that the glucuronides produced in rat hepatic microsomes are in favor of the R-enantiomer. ingentaconnect.com
The enzymes responsible for glucuronidation are the UDP-glucuronosyltransferases (UGTs). The specific UGT isoforms involved in propranolol metabolism can vary between species, contributing to the observed differences in stereoselectivity and metabolite profiles. In rats, it has been established that multiple isoforms belonging to the UGT1A and UGT2B families are involved in the stereoselective O-glucuronidation of propranolol enantiomers in the liver. ingentaconnect.com
While the specific contribution of each UGT1A and UGT2B isoform in rats has not been fully elucidated, studies involving inducers of these enzyme families have provided some insights. For instance, pretreatment of rats with phenobarbital, an inducer of certain UGTs, leads to a four-fold increase in the formation of propranolol glucuronide. nih.gov This suggests that phenobarbital-inducible UGTs play a role in this metabolic pathway in rats.
Metabolite Profiles of Propranolol in Animal Models
The metabolic fate of propranolol varies among animal species, leading to different profiles of metabolites in biological fluids such as urine and plasma.
In rats, propranolol is extensively metabolized, with the majority of its metabolites being excreted in the urine. nih.gov Metabolite profiling studies in Sprague-Dawley rats have identified a range of metabolic products. These include mono- and di-hydroxylated metabolites, as well as regioisomers of hydroxy- and dihydroxy-propranolol glucuronides. nih.gov The presence of propranolol glucuronic acid has also been noted. nih.gov Interestingly, in one study, propranolol glucuronide itself was not observed in the urine of rats, suggesting that the glucuronidation of parent propranolol might be a minor pathway compared to the glucuronidation of its hydroxylated metabolites in this species. nih.gov The distribution of propranolol and its metabolites has been studied, with higher concentrations found in the heart, brain, and kidney. nih.gov
In horses, the primary metabolic pathway for propranolol is ring oxidation, followed by glucuronidation. nih.govmadbarn.com The major metabolite found in both the plasma and urine of horses is 4-hydroxypropranolol (B128105) glucuronide (4-OHPG). nih.govmadbarn.com Side-chain glucuronidation and oxidation appear to be less significant metabolic routes in this species. nih.govmadbarn.com In addition to 4-OHPG, a dihydrodiol metabolite of propranolol has also been identified in horse urine. nih.gov
Synthetic Approaches for R Propranolol O Beta D Glucuronide Research Standards
Enzymatic Synthesis Strategies
Enzymatic synthesis offers a biomimetic approach to producing glucuronide metabolites, often with high stereoselectivity. This is particularly relevant for chiral drugs like propranolol (B1214883), which is administered as a racemic mixture of (R)- and (S)-enantiomers. The formation of (R)-Propranolol-O-beta-D-glucuronide is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).
Liver microsomes, which are vesicles of endoplasmic reticulum membranes, contain a rich complement of drug-metabolizing enzymes, including UGTs. They are frequently used in in vitro studies to generate and study drug metabolites. Human liver microsomes have been shown to catalyze the glucuronidation of both (R)- and (S)-propranolol. synzeal.com However, studies have indicated a preference for the glucuronidation of the (S)-enantiomer over the (R)-enantiomer in human liver microsomes. nih.gov In contrast, human intestine microsomes have demonstrated a higher rate of glucuronidation for the (R)-enantiomer, suggesting a significant role of intestinal UGTs in the stereoselective metabolism of propranolol. nih.gov
The production of this compound using liver microsomes typically involves incubating (R)-propranolol with liver microsomes in the presence of the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). The reaction mixture is then subjected to purification processes, often involving high-performance liquid chromatography (HPLC), to isolate the desired glucuronide. nih.gov
The use of recombinant UGTs, which are individual UGT isoforms expressed in cell lines (e.g., insect cells or yeast), allows for a more detailed investigation of the specific enzymes responsible for a particular metabolic pathway. fu-berlin.de Several human UGT isoforms have been identified to catalyze the glucuronidation of propranolol, with varying degrees of stereoselectivity.
Notably, UGT1A9 and UGT1A10 exhibit opposite stereoselectivity. UGT1A9 preferentially glucuronidates (S)-propranolol, while UGT1A10 shows a preference for (R)-propranolol. nih.govfu-berlin.de Other UGTs, such as UGT1A7 and UGT2A1, have also been found to be capable of producing propranolol glucuronides, with a preference for the (S)-enantiomer. fu-berlin.denih.gov UGT2B4 and UGT2B7 have also been implicated, though with less pronounced stereoselectivity. synzeal.comnih.gov
The production of this compound using recombinant UGTs involves incubating (R)-propranolol with a selected UGT isoform (e.g., UGT1A10) and the cofactor UDPGA. fu-berlin.de This method provides a cleaner reaction profile compared to using liver microsomes, simplifying the subsequent purification of the target compound.
Table 1: Human UGT Isoforms Involved in Propranolol Glucuronidation
| UGT Isoform | Preferred Enantiomer | Reference |
|---|---|---|
| UGT1A9 | (S)-propranolol | nih.govfu-berlin.de |
| UGT1A10 | (R)-propranolol | nih.govfu-berlin.de |
| UGT1A7 | (S)-propranolol | fu-berlin.denih.gov |
| UGT2A1 | (S)-propranolol | fu-berlin.denih.gov |
| UGT2B4 | No significant stereoselectivity | synzeal.comnih.gov |
| UGT2B7 | No significant stereoselectivity | synzeal.comnih.gov |
Chemical Synthesis Methodologies for Glucuronide Standards
Chemical synthesis provides a robust and scalable method for producing glucuronide standards, including this compound. A published multi-step synthesis approach for propranolol glucuronides starts with the reaction of 1-naphthol (B170400) with epichlorohydrin. nih.govacs.org The resulting epoxide is then treated with sodium azide (B81097) to introduce an azide group. nih.govacs.org
The subsequent key step is the glycosylation reaction, where the azido-alcohol intermediate is alkylated with a protected glucuronic acid donor, such as methyl (2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranosid)uronate. nih.govacs.org This reaction forms the β-D-glucuronide linkage. Following the glycosylation, a reductive alkylation is performed to introduce the isopropylamino side chain, yielding a mixture of the protected diastereomeric glucuronides. nih.govacs.org
High-performance liquid chromatography (HPLC) is then employed to separate these diastereomers. nih.govacs.org Finally, the acetyl and methyl protecting groups are removed through hydrolysis to yield the free glucuronides, which can be converted to their sodium salts for improved stability and solubility. nih.govacs.org
Characterization and Purity Assessment of Synthesized Standards for Research Use
Thorough characterization and purity assessment are crucial to confirm the identity and quality of the synthesized this compound standard. A combination of analytical techniques is typically employed.
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for assessing the purity of the synthesized glucuronide. nih.gov It is also used to separate the (R)- and (S)-diastereomers. nih.govacs.org The purity is determined by the peak area percentage of the target compound in the chromatogram.
Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which further confirms the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule, providing structural information. A characteristic fragmentation of propranolol glucuronide is the loss of the glucuronic acid moiety (a neutral loss of 176 Da). nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for elucidating the chemical structure of the synthesized glucuronide. 1H NMR and 13C NMR spectra provide detailed information about the arrangement of atoms in the molecule. For propranolol glucuronide, 1H NMR is used to confirm the stereochemistry of the glycosidic linkage. nih.govacs.org The coupling constants of the anomeric proton can differentiate between α and β anomers.
The absolute configuration of the aglycone portion of the synthesized this compound can be confirmed by enzymatic hydrolysis using an enzyme like β-glucuronidase (e.g., from Helix pomatia, commercially available as Glusulase®). nih.gov The resulting (R)-propranolol can then be derivatized with a chiral reagent and compared to a derivatized authentic standard of (R)-propranolol using HPLC. nih.govacs.org
Table 2: Analytical Techniques for Characterization and Purity Assessment
| Technique | Purpose | Reference |
|---|---|---|
| HPLC | Purity assessment, diastereomer separation | nih.govnih.govacs.org |
| Mass Spectrometry | Molecular weight confirmation, structural elucidation | nih.govnih.gov |
| NMR Spectroscopy | Structural elucidation, stereochemistry determination | nih.govacs.org |
| Enzymatic Hydrolysis | Confirmation of aglycone absolute configuration | nih.govacs.org |
Q & A
Q. 1.1. What are the established methods for synthesizing (R)-Propranolol-O-beta-D-glucuronide, and how is its structural integrity validated?
Methodological Answer: The synthesis typically involves conjugating propranolol with glucuronic acid via enzymatic or chemical glucuronidation. Key steps include protecting reactive hydroxyl groups, coupling under alkaline conditions with phase transfer catalysts (e.g., methylene chloride), and deprotection. Structural validation relies on nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to confirm glycosidic linkage positions and uronate moieties. For example, uronate C1 protons resonate at δ 4.56 ppm (doublet, J=8 Hz), while aromatic protons from the indole ring appear at δ 6.89–6.99 ppm . Mass spectrometry further confirms molecular weight and purity.
Q. 1.2. How is this compound quantified in biological matrices, and what are the limitations of current assays?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity for glucuronide metabolites in plasma, urine, or dried blood spots. Challenges include distinguishing (R)- and (S)-enantiomers and minimizing in-source fragmentation. Internal standards (e.g., deuterated analogs) improve accuracy. Ultrafiltration or protein precipitation is used to isolate free glucuronides from plasma proteins, but recovery rates vary with matrix complexity .
Advanced Research Questions
Q. 2.1. What experimental designs are optimal for studying the enterohepatic recirculation and systemic persistence of this compound?
Methodological Answer: Longitudinal pharmacokinetic studies in animal models (e.g., dogs or rats) with bile duct cannulation can track enterohepatic recirculation. Plasma and bile samples are collected post-dose to measure propranolol regeneration via β-glucuronidase-mediated deconjugation. Dual-labeling (e.g., H-propranolol and C-glucuronide) helps differentiate parent drug regeneration from newly absorbed metabolites. Evidence from human studies shows a terminal elimination half-life of 16–24 hours, suggesting prolonged storage in glucuronide form .
Q. 2.2. How do renal and hepatic impairments influence the pharmacokinetics of this compound, and what are the implications for dosing?
Methodological Answer: Renal clearance (29–70 mL/min) is glomerular filtration rate (GFR)-dependent, leading to cumulation in severe renal disease. Hepatic impairment reduces glucuronidation capacity, shifting metabolism to alternative pathways. Population pharmacokinetic models incorporating creatinine clearance and albumin levels are recommended for dose adjustment. In vitro hepatocyte models or microphysiological systems (e.g., liver-on-a-chip) can simulate disease-specific metabolism .
Q. 2.3. What molecular mechanisms explain the high affinity of this compound for organic anion transporters (OATPs), and how does this affect tissue distribution?
Methodological Answer: OATPs prefer substrates with strong anionic groups (e.g., glucuronide’s carboxylate). Competitive inhibition assays using transfected HeLa cells show that glucuronide conjugates at the 17-position (like estradiol-17β-D-glucuronide) exhibit higher OATP1B1/3 affinity (K ~3 μM) compared to neutral conjugates. For propranolol glucuronide, molecular docking studies could identify key binding residues (e.g., lysine or arginine in OATP pockets) . Tissue distribution studies using radiolabeled tracers in knockout mice are critical for validating transporter roles.
Q. 2.4. How can contradictions in reported elimination half-lives of this compound be resolved?
Methodological Answer: Discrepancies arise from assay sensitivity (e.g., early RIA vs. modern LC-MS/MS) and study populations (e.g., healthy vs. renally impaired subjects). Bayesian meta-analysis integrating historical data with covariates (age, GFR) can harmonize estimates. In vitro stability assays under physiological pH/temperature conditions clarify whether glucuronide degradation contributes to observed variability .
Methodological and Analytical Challenges
Q. 3.1. What strategies mitigate β-glucuronidase interference during ex vivo analysis of this compound?
Methodological Answer: Immediate sample acidification (pH 2–3) and addition of β-glucuronidase inhibitors (e.g., saccharolactone or D-saccharic acid 1,4-lactone) prevent enzymatic hydrolysis. Validating stability in EDTA vs. heparin plasma is essential, as anticoagulants may alter enzyme activity. Parallel incubation with and without inhibitors confirms hydrolysis rates .
Q. 3.2. How can enantioselective assays differentiate (R)- and (S)-Propranolol-O-beta-D-glucuronide in pharmacokinetic studies?
Methodological Answer: Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in LC-MS/MS achieve baseline separation. Derivatization with chiral reagents (e.g., Marfey’s reagent) enhances resolution. Pharmacodynamic studies in β-adrenoceptor knockout mice can isolate enantiomer-specific effects, as (R)-propranolol lacks β-blocking activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
